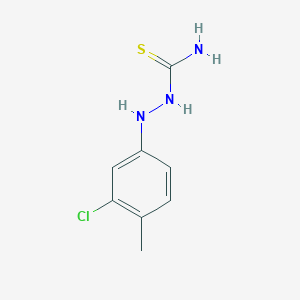

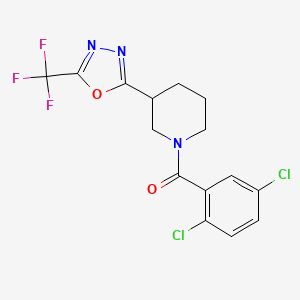

2-(3-Chloro-4-methylphenyl)-1-hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Analysis

Research by Ramadan (2019) involved the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide, a precursor to 2-(3-Chloro-4-methylphenyl)-1-hydrazinecarbothioamide. This study highlighted the use of spectroscopic methods and mass spectrometry for characterizing such compounds.

Antioxidant Activity

A study by Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity. This highlights the potential of such compounds in antioxidant applications.

Crystal Structure and Molecular Analysis

The crystal structure and molecular analysis of a derivative of hydrazinecarbothioamide was explored in research by Sivajeyanthi et al. (2017). This provides valuable insights into the structural aspects of such compounds.

Mass Spectrometric Detection Optimization

Research by Varynskyi (2018) focused on optimizing conditions for mass spectrometric detection of hydrazinecarbothioamides. This is crucial for the accurate detection and analysis of such compounds.

Fluorescent Probe Development

Marenco et al. (2012) investigated the use of hydrazinecarbothioamide derivatives as fluorescent probes for detecting Fe(III) in aqueous solutions, illustrating their potential in sensing applications.

Electrochemical Studies

The electrochemical properties of hydrazinecarbothioamide derivatives were explored by Beitollahi et al. (2008) for detecting epinephrine, indicating the compound's potential in electrochemical sensing.

Augmentation of GABAergic Neurotransmission

Tripathi and Kumar (2013) synthesized and evaluated novel hydrazinecarbothioamides for anticonvulsant activity, indicating potential applications in neuropharmacology.

Corrosion Inhibition Studies

Ebenso et al. (2010) investigated thiosemicarbazides, related to hydrazinecarbothioamides, as corrosion inhibitors for mild steel, showing applications in material science.

Antimicrobial and Antifungal Properties

Sani and Yahaya (2016) synthesized and evaluated the antimicrobial and antifungal properties of hydrazinecarbothioamide derivatives, suggesting their use in biomedical applications.

Corrosion Inhibition in Acidic Media

Kumari et al. (2017) studied an aromatic hydrazide derivative as a corrosion inhibitor in hydrochloric acid, further indicating the compound's relevance in corrosion protection.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Based on the effects of similar compounds, it can be inferred that it may lead to changes at the molecular and cellular levels .

Direcciones Futuras

Propiedades

IUPAC Name |

(3-chloro-4-methylanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-5-2-3-6(4-7(5)9)11-12-8(10)13/h2-4,11H,1H3,(H3,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXGALAZKXDBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NNC(=S)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2768441.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2768449.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2768452.png)

![1-(2-fluorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2768455.png)

![(4-Methyl-1,3-thiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768458.png)